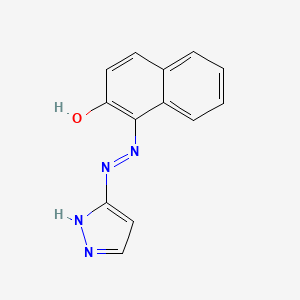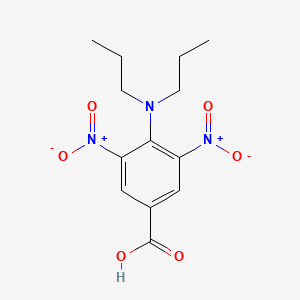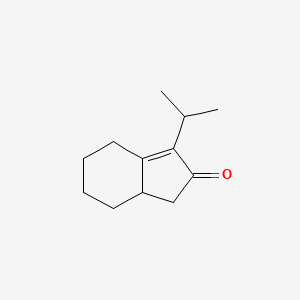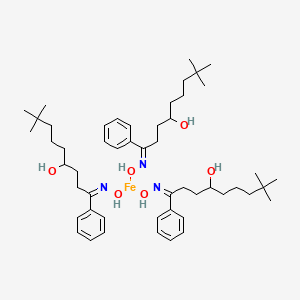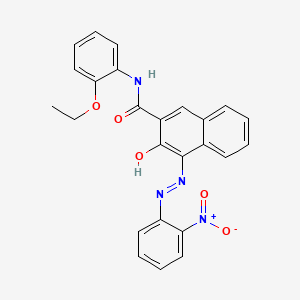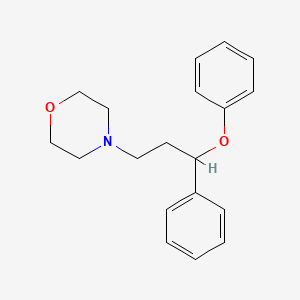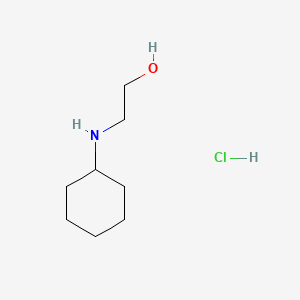
2-(Cyclohexylamino)ethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexylamino)ethanol hydrochloride is a chemical compound with the molecular formula C8H17NOCl. It is a derivative of cyclohexylamine and is commonly used in various scientific and industrial applications. This compound is known for its unique properties and versatility, making it an important substance in several fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Cyclohexylamino)ethanol hydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include a controlled temperature and the use of a suitable solvent to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with precise control over reaction parameters. The process may include the use of continuous reactors and advanced purification techniques to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclohexylamino)ethanol hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
2-(Cyclohexylamino)ethanol hydrochloride is widely used in scientific research due to its unique properties. It finds applications in:
Chemistry: As a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: In biochemical studies and as a component in buffer solutions.
Medicine: In the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: In the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Cyclohexylamino)ethanol hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may act as a buffer, maintaining the pH of a solution. In pharmaceuticals, it may interact with biological targets to produce therapeutic effects. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
2-(Cyclohexylamino)ethanol hydrochloride is similar to other cyclohexylamine derivatives, such as cyclohexylamine itself and 2-(Cyclohexylamino)ethanesulfonic acid (CHES). it is unique in its hydrochloride form, which provides distinct properties and applications. The comparison highlights its versatility and importance in various fields.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
CAS No. |
50597-58-5 |
|---|---|
Molecular Formula |
C8H18ClNO |
Molecular Weight |
179.69 g/mol |
IUPAC Name |
2-(cyclohexylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c10-7-6-9-8-4-2-1-3-5-8;/h8-10H,1-7H2;1H |
InChI Key |
UXYCAYPSAAKDCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


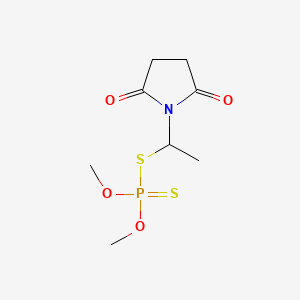
![2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B15179745.png)
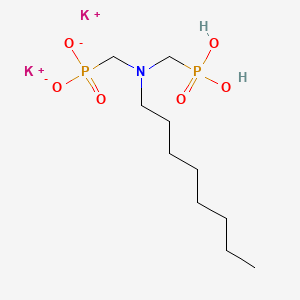
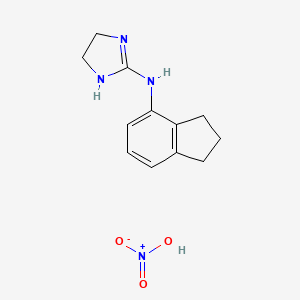
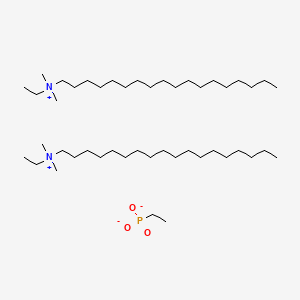
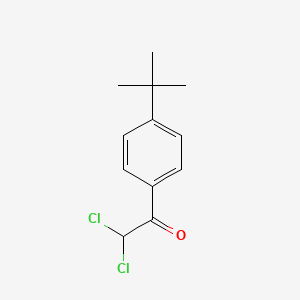
![[2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl laurate](/img/structure/B15179757.png)
